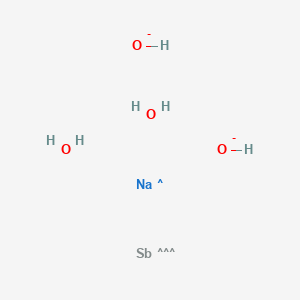

Antimony(v) sodium trioxide 1/4-water

Description

Properties

CAS No. |

10049-22-6 |

|---|---|

Molecular Formula |

H6NaO4Sb-2 |

Molecular Weight |

214.794 |

InChI |

InChI=1S/Na.4H2O.Sb/h;4*1H2;/p-2 |

InChI Key |

ZYRXJDLGYYMOCX-UHFFFAOYSA-L |

SMILES |

O.O.[OH-].[OH-].[Na].[Sb] |

Synonyms |

ANTIMONY(V) SODIUM TRIOXIDE 1/4-WATER |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Antimony V Sodium Trioxide Hydrates

Solution-Based Synthesis Approaches

Solution-based methods are predominant in the synthesis of Antimony(V) sodium trioxide hydrates due to the high degree of control they offer over particle size, morphology, and purity. These techniques involve the dissolution of precursors in a solvent, followed by a chemical reaction that induces the formation of the product.

Wet precipitation is a common and straightforward method for synthesizing sodium antimonate (B1203111). This technique typically involves the reaction of a soluble antimony salt with a sodium-containing base in an aqueous solution, leading to the precipitation of the insoluble sodium antimonate product.

One established wet process involves using antimony trioxide as the raw material. nih.gov The antimony trioxide is dissolved in hydrochloric acid to form an antimony trichloride (B1173362) solution. This is followed by oxidation with nitric acid to convert antimony(III) to antimony(V), forming antimony pentachloride. nih.gov Neutralization with a sodium hydroxide (B78521) solution then precipitates sodium pyroantimonate (B1233504). nih.gov However, this method can be costly due to the significant consumption of acids and bases. nih.gov

Another approach starts with high-arsenic crude antimony oxide, which is reacted with sodium hydroxide solution in the presence of tartrate and hydrogen peroxide. acs.org This process yields water-insoluble sodium antimonate, while the arsenic impurities form soluble sodium arsenate, which remains in the mother liquor. acs.org

Controlled hydrolysis is a method where the formation of the desired oxide is carefully managed by controlling the reaction with water. For antimony compounds, this often involves the hydrolysis of an antimony halide precursor.

The hydrolysis of antimony pentachloride (SbCl₅) and its hydrochloric acid solutions has been studied to understand the formation of antimony oxides. mdpi.comrsc.org The rate of hydrolysis is influenced by the amount of water added and the aging time. mdpi.comrsc.org The initial products are often amorphous antimony oxides. mdpi.comrsc.org As the acid concentration in the mother liquid decreases and with sufficient aging time, the amorphous product can transform into a crystalline form, such as Sb₂O₅·4H₂O. mdpi.comrsc.org

In some processes, antimony trichloride (SbCl₃) is hydrolyzed to produce antimonous oxide. nih.gov This is achieved by reacting it with a base and water at temperatures below 40°C and a pH between 7 and 10. nih.gov This trivalent oxide can then be further processed and oxidized to the pentavalent state required for sodium antimonate.

Microwave-assisted synthesis is a relatively modern technique that utilizes microwave energy to drive chemical reactions. This method is known for its ability to rapidly and uniformly heat the reaction mixture, which can lead to shorter reaction times, higher yields, and improved product quality. tandfonline.comgoogle.comacs.org

While specific literature on the microwave-assisted colloidal synthesis of Antimony(V) sodium trioxide 1/4-water is sparse, the principles can be applied from related syntheses. For instance, antimony oxide nanoparticles have been successfully produced using a microwave technique. ornl.gov This involves using an antimony(III) chloride precursor and can be performed in the presence of materials like graphene to form nanocomposites. ornl.gov The rapid, uniform heating provided by microwaves can produce nanoparticles with high crystallinity and controlled morphology. google.com This approach offers a potential route for the efficient production of colloidal sodium antimonate by adapting the precursors to include a sodium source and controlling the subsequent oxidation and hydration steps. The method is valued for being energy-efficient and allowing for easy control over reaction parameters. google.com

The polyol process is a versatile wet-chemistry method for producing a wide variety of inorganic nanoparticles, including metal oxides. ornl.gov In this method, a high-boiling-point alcohol, such as diethylene glycol or ethylene (B1197577) glycol, acts as both the solvent and, in some cases, a reducing agent.

This technique offers excellent control over particle size and morphology because the polyol can also act as a surface capping agent, preventing particle agglomeration. The process is generally cost-effective and scalable. ornl.gov For the synthesis of metal oxides, the polyol process often involves forced hydrolysis of a metal salt precursor at an elevated temperature. For producing sodium antimonate, this would involve dissolving an antimony precursor and a sodium salt (like sodium acetate) in a polyol. The mixture is then heated, causing the precursors to decompose and react to form the desired oxide particles. The presence of water, defined by the hydrolysis ratio, can be a critical factor in determining whether a metal, oxide, or hydroxide is formed.

| Parameter | Role/Effect | Reference |

|---|---|---|

| Type of Polyol | Acts as solvent, reducing agent, and capping agent. The choice of polyol (e.g., diethylene glycol vs. ethylene glycol) can affect the outcome of the reaction. | |

| Precursors | Common ionic salts are typically used instead of more sensitive alkoxides. Acetates are common precursors. | |

| Temperature | A wide operating temperature range allows for the formation of materials with good crystallinity without needing subsequent thermal annealing. | |

| Hydrolysis Ratio (h) | The molar ratio of water to the metal precursor can determine the nature of the final product (metal, oxide, or hydroxide). | |

| Additives | Additives like polyvinylpyrrolidone (B124986) (PVP) can be used as protective agents to prevent particle sintering and control morphology. |

Alkaline oxidation is a widely used industrial method for producing sodium antimonate. This process involves the oxidation of an antimony(III) precursor, typically antimony trioxide (Sb₂O₃), to antimony(V) in a hot, alkaline solution containing sodium hydroxide.

A common oxidizing agent for this process is hydrogen peroxide (H₂O₂). nih.gov In one patented method, Sb₂O₃, NaOH, and H₂O₂ are reacted in a kettle at temperatures between 25°C and 150°C. nih.gov The reaction directly yields sodium pyroantimonate, which then crystallizes from the solution. nih.gov Another variation involves leaching antimony oxide ore with a sodium hydroxide solution, purifying the resulting liquid, and then oxidizing the trivalent antimony using hydrogen peroxide at temperatures between 60°C and 100°C. The resulting sodium antimonate precipitates and is filtered off, while the alkaline mother liquor can be recycled for further leaching.

The oxidation process is critical as it affects the mobility and solubility of antimony species. The oxidation of Sb(III) to Sb(V) is a key step in forming the stable antimonate product. tandfonline.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Antimony Precursor | Antimony Trioxide (Sb₂O₃) or Antimony Oxide Ore | nih.gov |

| Alkaline Medium | Sodium Hydroxide (NaOH) solution | nih.gov |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | nih.gov |

| Reaction Temperature | 25°C - 150°C | nih.gov |

| Oxidation Temperature | 60°C - 100°C | |

| Product Purity (Sb%) | ~48% |

Solid-State Reaction Pathways

Solid-state reactions, also known as ceramic methods, involve the heating of solid reactants at high temperatures to induce a chemical reaction and form the desired product. This method is often used for producing thermally stable, inorganic compounds.

In the context of sodium antimonate, a typical solid-state reaction involves heating a mixture of an antimony compound, such as antimony pentoxide (Sb₂O₅), with a sodium-containing compound like sodium carbonate (Na₂CO₃) or sodium nitrate (B79036). The high temperatures provide the necessary energy to overcome the kinetic barriers of reacting solids, allowing for the diffusion of ions and the formation of a new crystalline structure. For example, sodium antimonate (NaSbO₃) with an ilmenite (B1198559) structure can be formed through such high-temperature reactions.

These methods are fundamental in materials science for creating complex oxides. For instance, new oxides like sodium iron antimonate (Na₂FeSbO₅) have been synthesized by heating a mixture of precursor oxides (Na₂CO₃, Fe₂O₃, and Sb₂O₃) at temperatures approaching 1000°C. While not producing a hydrated form directly, the resulting anhydrous antimonate could potentially be hydrated in a subsequent step. Solid-state methods are also relevant in the study of sodium-ion battery anodes, where the reaction between sodium and antimony forms various sodium-antimonide phases.

High-Temperature Calcination Protocols

High-temperature calcination is a conventional method for producing sodium antimonate. This solid-state approach typically involves the reaction of an antimony precursor with a sodium salt at elevated temperatures. One common method uses antimony trioxide (Sb₂O₃) as the antimony source, which is mixed with sodium nitrate (NaNO₃) and soda ash (Na₂CO₃). google.com The mixture is then heated in a furnace, where the sodium nitrate acts as an oxidizing agent to convert antimony from the +3 to the +5 oxidation state, forming sodium antimonate. google.comgoogle.com

Another high-temperature protocol involves the calcination of antimony-containing tin dioxide catalysts. In this process, all antimony ions are transformed into the +5 oxidation state during calcination. acs.org However, this method is generally part of the preparation of catalysts rather than a direct synthesis of pure sodium antimonate.

The general reaction for the calcination using sodium nitrate can be represented as: Sb₂O₃ + 2NaNO₃ + Na₂CO₃ → 2NaSbO₃ + 2NO₂ + CO₂

The resulting sodium metaantimonate (NaSbO₃) can then be hydrated to form the desired sodium trioxide hydrate (B1144303). High temperatures, often exceeding 800°C, are necessary to drive these reactions to completion. nih.gov A significant drawback of this method is the production of toxic nitrogen dioxide (NO₂) gas. google.com

Table 1: Parameters in High-Temperature Calcination of Sodium Antimonate

| Precursors | Oxidizing Agent | Temperature Range | Key Characteristics |

|---|---|---|---|

| Antimony Trioxide (Sb₂O₃), Soda Ash (Na₂CO₃) | Sodium Nitrate (NaNO₃) | > 800°C | Simple, low investment, but produces toxic NO₂ gas. google.comgoogle.com |

| Antimony-containing Tin Dioxide | Air/Oxygen | High | Primarily for catalyst preparation; ensures Sb(V) state. acs.org |

Mechanochemical Synthesis Routes

Mechanochemical synthesis offers a solvent-free, room-temperature alternative to traditional high-temperature methods. This technique utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations in solid reactants. While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles can be applied from related systems.

For instance, sodium antimonide (NaSb and Na₃Sb) has been successfully synthesized by ball milling stoichiometric ratios of antimony powder and sodium metal in a planetary ball mill under an inert atmosphere. researchgate.net An active milling time of 60 minutes was sufficient to achieve a complete reaction. researchgate.net Similarly, ball milling is a common method for producing sodium thioantimonate (Na₃SbS₄), a solid-state electrolyte, demonstrating the feasibility of this technique for related antimony compounds. researchgate.net

A proposed mechanochemical route for sodium antimonate could involve milling an antimony precursor, such as antimony trioxide, with a sodium source and a solid oxidizing agent. The high-energy collisions during milling can overcome the activation energy barrier for the reaction, leading to the formation of the desired product. This method has been demonstrated for other metal oxides, where mixing a metal salt with sodium hydroxide in the solid phase yields highly crystalline nanoparticles within minutes. sciencemadness.org This approach avoids the need for high temperatures and solvents, making it a more environmentally friendly option.

Hydrothermal and Solvothermal Synthetic Strategies

Hydrothermal and solvothermal methods are solution-based techniques carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. These methods allow for precise control over the size, morphology, and crystallinity of the resulting particles.

In a typical hydrothermal synthesis of sodium antimonate, antimony trioxide (Sb₂O₃) is used as the precursor, which is oxidized in an alkaline solution. google.com The reaction is often performed in a sodium hydroxide (NaOH) solution with the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). rsc.org The reaction to form sodium pyroantimonate can be represented as:

2NaOH + Sb₂O₃ + 2H₂O₂ + 4H₂O → Na₂H₂Sb₂O₇·6H₂O

The term "pyroantimonate" is a historical name; the product contains the octahedral Sb(OH)₆⁻ ion. rsc.org The synthesis can be performed under pressure, which is referred to as pressure oxidation. google.com

Solvothermal synthesis is a broader term that includes hydrothermal synthesis (where water is the solvent) but can also involve other solvents. google.com This method is versatile for preparing a wide range of materials, including metal oxides. By changing the solvent's polarity, the morphology of the resulting nanocrystals can be tuned from spherical to cubic. For instance, antimony-doped tin oxide (ATO) nanoparticles have been prepared via a mild hydrothermal method at 200°C using sodium stannate, antimony oxide, and sodium hydroxide.

Table 2: Comparison of Hydrothermal/Solvothermal Synthesis Parameters

| Precursors | Solvent | Temperature Range | Pressure | Key Features |

|---|---|---|---|---|

| Antimony Trioxide, Sodium Hydroxide, Hydrogen Peroxide | Water | 25-150°C | 1-3 atm | Good control over particle morphology, can produce crystalline products at lower temperatures. google.com |

| Antimony Trioxide, Sodium Hydroxide, Oxygen | Water | 90°C google.com | 400 kPa google.com | Pressure oxidation technique, results in regular hexahedral morphology. google.com |

| Granulated Tin, Antimony Iodide | Water | 120-170°C | Autogenous | Used for doped oxides, resulting in nanocrystallites. |

Factors Influencing Product Stoichiometry and Hydration State

The final product of the synthesis, including its stoichiometry and the degree of hydration, is highly sensitive to several reaction parameters.

The pH of the reaction medium plays a critical role, particularly in aqueous synthesis methods. The E-pH diagram for the Sb-H₂O system shows that Sb(III) can be oxidized to Sb(V) under various alkaline conditions to form sodium pyroantimonate. google.com The efficiency of Sb(III) oxidation by agents like hydrogen peroxide is enhanced with an increase in pH. The pH also affects the solubility of intermediates and the precipitation of the final product.

Precursor concentration directly influences the reaction kinetics and the properties of the resulting material. In some systems, an increase in precursor concentration leads to a higher rate of reduction and crystal growth, which can inhibit further nucleation and result in larger particles. However, excessively high concentrations might lead to incomplete reactions. The concentration of sodium hydroxide, while not significantly affecting the oxidation velocity, is crucial for the quality of the sodium pyroantimonate produced. google.com

Reaction temperature and duration are key parameters in controlling the synthesis of sodium antimonate hydrates. In high-temperature calcination, the temperature must be sufficient to initiate and sustain the solid-state reaction and oxidation. nih.gov

In hydrothermal and solvothermal synthesis, increasing the reaction temperature generally accelerates the reaction rate and can lead to higher crystallinity and larger particle sizes. nih.gov For example, in the pressure oxidation of sodium thioantimonite to sodium pyroantimonate, increasing the temperature to 90°C was found to be optimal. google.com However, excessive temperatures can lead to the transformation of sodium pyroantimonate into the anhydrous NaSbO₃ form. google.com

The duration of the synthesis also impacts the product's characteristics. Longer reaction times can lead to more complete reactions and improved crystallinity. In the synthesis of Na₂Ti₃O₇, extending the calcination time from 8 to 48 hours resulted in a more ordered structure and enhanced electrochemical performance. For the synthesis of sodium pyroantimonate via pressure oxidation, a reaction time of 2 hours was found to be optimal under specific conditions. google.com

The conversion of antimony from the +3 to the +5 oxidation state is a critical step in the synthesis of Antimony(V) sodium trioxide. This is achieved through the use of an oxidizing agent. Common oxidants include:

Hydrogen Peroxide (H₂O₂): Widely used in wet chemical methods, it effectively oxidizes Sb(III) to Sb(V) in alkaline solutions. rsc.org

Sodium Nitrate (NaNO₃): Employed in high-temperature calcination methods. google.comgoogle.com

Oxygen (O₂): Used in pressure oxidation processes, often at elevated pressures to increase its concentration in the reaction medium. google.com

Certain substances can act as catalysts to improve the reaction rate and efficiency. For instance, in a wet process for preparing sodium antimonate from antimony trioxide, tartaric acid or tartrates can be used as a catalyst in conjunction with hydrogen peroxide as the oxidant. rsc.org The combination of certain agents, such as 1,2-dihydroxybenzene, potassium permanganate, and phenol, has been shown to have an obvious catalytic effect on the oxidation of sodium thioantimonite. google.com The presence of such catalysts can significantly shorten the reaction time and improve the purity of the final product. rsc.org

Development of Novel Synthetic Routes for Specific Hydrated Forms

The synthesis of sodium antimonate hydrates, including the specific quarter-hydrate form, has traditionally relied on conventional methods such as wet chemical precipitation and high-temperature calcination. google.comgoogle.com However, recent research has focused on developing novel synthetic routes to achieve greater control over particle size, morphology, and potentially the specific hydration state of the final product. These innovative approaches include sol-gel synthesis and mechanochemical methods, which offer advantages in terms of reaction conditions, product purity, and material properties. mdpi.commdpi.com

Wet chemical methods typically involve the reaction of an antimony source, such as antimony trioxide or antimony sulfide (B99878), with a sodium source, like sodium hydroxide, in an aqueous solution. google.comgoogle.com Oxidation of antimony to the +5 state is a crucial step, often achieved using hydrogen peroxide. google.comgoogle.com While effective, these methods can be energy-intensive and may require stringent control of pH and temperature to obtain the desired product.

High-temperature calcination is another established route, where an antimony compound is heated with a sodium salt, such as soda ash and sodium nitrate, in a furnace. google.com This process, however, can lead to the formation of undesirable byproducts and presents challenges in controlling the particle size and uniformity of the resulting sodium antimonate.

In contrast, novel synthetic methodologies are being explored to overcome the limitations of traditional routes. These methods aim to provide more sustainable and efficient pathways to produce sodium antimonate hydrates with tailored properties.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. youtube.com In the context of sodium antimonate synthesis, this method offers a low-temperature route to produce fine, homogeneous powders with a high degree of purity.

The process generally involves the hydrolysis and condensation of molecular precursors in a solvent. For antimony-based materials, antimony acetate (B1210297) or antimony chloride are often used as precursors. mdpi.com The sol-gel method allows for precise control over the stoichiometry and microstructure of the final product by carefully managing reaction parameters such as pH, temperature, and precursor concentration. While specific research on the direct sol-gel synthesis of this compound is not extensively documented, the principles of the sol-gel method suggest its potential for targeting specific hydrated forms by controlling the water content during the gelation and drying stages.

Research into sol-gel synthesis of antimony particles for other applications, such as in sodium-ion batteries, has demonstrated the feasibility of this approach for creating antimony-based materials from chloride-free precursors. mdpi.comresearchgate.net These studies highlight key parameters like heating temperature and time that influence the final product characteristics. mdpi.com

| Parameter | Description | Impact on Product |

|---|---|---|

| Precursor Type | Antimony acetate is used to avoid chloride ions. | Influences purity and potential for chloride-free products. |

| Solvent | Glacial acetic acid is a common solvent. | Affects the dissolution of precursors and the gelation process. |

| Heating Temperature | Varied to control the reaction and particle formation. | Affects particle size and crystallinity. |

| Heating Time | Duration of the heating process. | Influences the completion of the reaction and particle growth. |

Mechanochemical Synthesis

Mechanochemical synthesis is an emerging solid-state reaction technique that utilizes mechanical energy, typically through ball milling, to induce chemical transformations. mdpi.com This method is considered a green chemistry approach as it often requires minimal or no solvent, is energy-efficient, and can be completed in a shorter time compared to conventional methods. rsc.org

The application of mechanochemistry to the synthesis of sodium antimonate hydrates is a novel area of investigation. The process would involve milling a solid mixture of an antimony precursor and a sodium precursor. The intense mechanical forces generated during milling can lead to the formation of highly reactive surfaces and promote solid-state diffusion and reaction, potentially at room temperature. This solvent-free approach could offer a direct route to specific hydrated forms by controlling the initial water content in the reaction mixture.

| Parameter | Description | Potential Impact on Product |

|---|---|---|

| Milling Speed | The rotational speed of the milling jar. | Affects the energy input and reaction rate. |

| Milling Time | The duration of the milling process. | Influences the completeness of the reaction and particle size. |

| Ball-to-Powder Ratio | The weight ratio of the milling balls to the reactant powders. | Impacts the efficiency of energy transfer and mixing. |

| Precursor Stoichiometry | The molar ratio of antimony and sodium precursors. | Determines the chemical composition of the final product. |

The development of these novel synthetic routes holds promise for the tailored production of specific hydrated forms of antimony(V) sodium trioxide, potentially enabling enhanced performance in various applications. Further research is necessary to fully explore and optimize these methods for the synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of Antimony V Sodium Trioxide Hydrates

Crystallographic Analysis and Phase Identification

Crystallographic analysis is the cornerstone for identifying the solid-state structure of materials. Techniques like X-ray diffraction are indispensable for determining the atomic arrangement, identifying crystalline phases, and understanding the effects of hydration and polymorphism in sodium antimonate (B1203111) compounds.

Powder X-ray Diffraction (XRD) for Crystalline Phase Determination

Powder X-ray Diffraction (PXRD) is a powerful and widely used technique for the identification and characterization of crystalline materials. mdpi.com It serves as a unique "fingerprint" for a specific crystalline phase, allowing for unambiguous identification. mdpi.com For sodium antimonate hydrates, PXRD is crucial for distinguishing between different hydration states and confirming the phase purity of a sample. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell Parameters and Atomic Positions

Although a complete single-crystal structure determination for the specific 1/4-water hydrate (B1144303) is not publicly documented, data for related sodium antimonate compounds illustrate the type of information generated by SCXRD analysis. For example, the anhydrous form, sodium antimonate (NaSbO₃), has been characterized, as have more complex structures like sodium iron antimonate. researchgate.netwikipedia.org

Table 1: Representative Crystallographic Data for Sodium Antimonate and Related Compounds

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|---|

| Sodium Antimonate (Ilmenite type) | NaSbO₃ | Rhombohedral | R-3 | a = 5.293, c = 15.93 | wikipedia.org |

| Sodium Iron Antimonate | Na₂FeSbO₅ | Orthorhombic | Pbna | a = 15.6991, b = 5.3323, c = 10.8875 | researchgate.net |

Elucidation of Hydration States and Polymorphism

The presence and quantity of water molecules within a crystal lattice can significantly alter its structure and properties. Sodium antimonates are known to exist in various hydration states, including as a trihydrate and a hexahydrate. Historically, the nature of these hydrates was described with formulas such as Na₂H₂Sb₂O₇·5H₂O; however, modern structural analysis has clarified that these compounds are more accurately represented as containing the hexahydroxidoantimonate(V) anion, [Sb(OH)₆]⁻, with the formula NaSb(OH)₆. wikipedia.org

The specific hydration state (e.g., trihydrate, hexahydrate, or the fractional 1/4-water) dictates the precise crystallographic arrangement. Polymorphism, the ability of a compound to exist in more than one crystal structure, is also a key consideration. Different polymorphs or hydrates of the same compound can exhibit distinct physical properties. The transformation between these states, often driven by temperature or ambient moisture, can be effectively studied using techniques like variable temperature powder X-ray diffraction, which reveals the structural changes as water is lost or gained from the lattice. researchgate.net

Investigation of Pyrochlore (B1171951) and Ilmenite (B1198559) Structures in Related Antimonates

Antimonates crystallize in several common structure types, with the ilmenite and pyrochlore structures being particularly significant. Anhydrous sodium antimonate, NaSbO₃, adopts the ilmenite structure. wikipedia.org This structure is characterized by a hexagonal close-packed array of oxide ions, where both the sodium (Na⁺) and antimony (Sb⁵⁺) cations occupy one-third of the available octahedral sites. wikipedia.org

The pyrochlore structure, with a general formula of A₂B₂O₇ or A₂B₂X₆Y, is also prevalent among antimonates, particularly those with larger A-site cations like lead (e.g., lead antimonate, Pb₂Sb₂O₇). wikipedia.orgresearchgate.net In these structures, antimony (Sb⁵⁺) typically occupies the octahedral B-site. researchgate.net Certain sodium antimonates can also form pyrochlore-type structures, which consist of a framework of corner-sharing SbO₆ octahedra. westernsydney.edu.au The investigation of these different structural types is crucial for understanding the crystal chemistry of antimonates and how the choice of cation and synthesis conditions influences the final crystal structure.

Microscopic and Morphological Characterization

While diffraction techniques reveal the internal atomic arrangement, microscopic methods are essential for characterizing the external morphology, microstructure, and particle characteristics of a material.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and microstructure of solid materials at high magnification. carleton.edu The signals generated from the interaction of a focused electron beam with the sample surface provide detailed information about particle size, shape, and texture. carleton.edu For powdered samples like sodium antimonate, SEM analysis reveals the morphology of the individual crystals.

Commercial grades of sodium antimonate are described as white powders consisting of granular and equiaxed crystals. SEM imaging can be used to confirm these descriptions and provide quantitative data on particle size distribution. The technique is also invaluable for observing changes in morphology that may result from different synthesis conditions or post-synthesis processing, such as thermal treatment. db-thueringen.de By examining the microstructure, SEM provides insights into the material's physical characteristics that are complementary to the crystallographic data obtained from XRD.

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and size of antimony(V) sodium trioxide hydrate nanoparticles. Studies on related hydrated antimony(V) oxide (Sb₂O₅·nH₂O) nanoparticles, which share chemical similarities, reveal important structural characteristics that can be extrapolated to sodium antimonate hydrates.

Table 1: TEM Analysis Data for Related Antimony(V) Oxide Nanoparticles

| Parameter | Finding | Reference |

| Morphology | Spherical Nanoparticles | nih.gov |

| Mean Particle Size | 35-45 nm | nih.gov |

| Dispersion | Can form hydrosols | nih.gov |

Selected Area Electron Diffraction (SAED) for Crystallinity and Orientation

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystalline nature of materials. wikipedia.org A SAED pattern provides information on the crystal structure and orientation of the selected area.

For antimony-based materials, SAED patterns can distinguish between amorphous, polycrystalline, and single-crystalline structures. researchgate.net For instance, SAED patterns of antimony oxide (Sb₂O₃) with flower-like morphologies exhibit ring-like concentric circles, which are indicative of a polycrystalline structure. researchgate.net In contrast, rod-like Sb₂O₃ particles show bright lattice diffraction spots, signifying their single-crystalline nature. researchgate.net In the context of antimony(V) sodium trioxide hydrates, SAED analysis would be essential to confirm the crystallinity of the synthesized particles. A crystalline sample would produce a distinct pattern of spots or rings corresponding to specific lattice planes, which can be indexed to a particular crystal system. An amorphous sample, on the other hand, would generate diffuse halos.

Table 2: Interpreting SAED Patterns for Antimony Compounds

| SAED Pattern Feature | Interpretation | Example Compound | Reference |

| Concentric Rings | Polycrystalline | Flower-like Sb₂O₃ | researchgate.net |

| Bright Spots | Single-Crystalline | Rod-like Sb₂O₃ | researchgate.net |

| Diffuse Halos | Amorphous | Amorphous Na₁.₇Sb | acs.org |

Spectroscopic Investigations of Bonding and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For antimony compounds, XPS is particularly useful for determining the oxidation state of antimony. The Sb 3d₅/₂ binding energy is a key indicator. A significant challenge in the XPS analysis of antimony oxides is the overlap of the Sb 3d₅/₂ peak with the O 1s peak. xpsfitting.com Therefore, careful curve fitting is required, often using the Sb 3d₃/₂ peak as a reference to deconvolve the overlapping spectra. xpsfitting.com The doublet separation between Sb 3d₅/₂ and Sb 3d₃/₂ is approximately 9.34-9.38 eV. xpsfitting.com

Reference data for various antimony oxides indicates that the Sb 3d₅/₂ binding energy for Sb(V) in Sb₂O₅ is around 530.9 eV, while for Sb(III) in Sb₂O₃, it is in the range of 530.1-530.3 eV. xpsfitting.com For potassium antimonate (KSbO₃), a compound analogous to sodium antimonate, the Sb 3d₅/₂ peak is observed at 530.7 eV, confirming the +5 oxidation state of antimony. xpsfitting.com Similar results are expected for antimony(V) sodium trioxide hydrates, with the binding energy confirming the pentavalent state of antimony.

Table 3: Reference Sb 3d₅/₂ Binding Energies for Antimony Compounds

| Compound | Antimony Oxidation State | Sb 3d₅/₂ Binding Energy (eV) | Reference |

| Sb₂O₃ | +3 | 530.1 - 530.3 | xpsfitting.com |

| Sb₂O₅ | +5 | 530.9 | xpsfitting.com |

| KSbO₃ | +5 | 530.7 | xpsfitting.com |

| USbO₅ | +5 | Supports Sb(V) state | rsc.org |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and molecular structure of a compound.

FTIR Spectroscopy: FTIR spectra of antimony-containing materials can reveal the presence of specific functional groups. For instance, in the synthesis of antimony sulphide/reduced graphene oxide (Sb₂S₃/rGO) nanocomposites, FTIR is used to identify the characteristic vibrational modes of the components. researchgate.net For antimony(V) sodium trioxide hydrates, FTIR would be particularly useful for identifying the vibrational modes associated with the Sb-O bonds within the antimonate group and the O-H stretching and bending vibrations of the water of hydration.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the crystal structure and symmetry. Studies on related sodium manganate (B1198562) oxides (Na₂/₃MnO₂) show that Raman spectroscopy can distinguish between different crystallographic phases (orthorhombic vs. hexagonal). researchgate.net In antimony-doped bismuth sodium titanate (BNT), the appearance of new Raman modes with increased dopant concentration indicates structural changes. scirp.orgscirp.org The Raman spectra of these materials often show broad peaks, which can be attributed to structural disorder or the overlapping of vibrational modes. scirp.org For antimony(V) sodium trioxide hydrates, Raman spectroscopy would be expected to show characteristic bands corresponding to the vibrations of the [Sb(OH)₆]⁻ octahedra, which is the structural unit in sodium hexahydroxoantimonate(V), a related compound. sciencemadness.orgchemicalbook.com

Table 4: Representative Raman Modes in Antimony-Containing Oxides

| Compound System | Observed Raman Peaks (cm⁻¹) | Interpretation | Reference |

| Sb-doped BNT | 151, 281, 585, 853 | Appearance of new peaks indicates structural change | scirp.org |

| BNT | ~541 | (O-Ti-O) stretching of [TiO₆] octahedra | scirp.org |

| BNT | ~813 | (LO₃) mode in rhombohedral lattice | scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For sodium-ion battery anode materials like sodium antimonide (NaₓSb), ²³Na solid-state NMR (ssNMR) provides valuable insights into the local sodium environments. acs.org

In the study of the sodiation and desodiation of antimony anodes, ²³Na ssNMR helps to identify different sodium-antimony phases, including crystalline and amorphous species. acs.org For example, the formation of a highly amorphous phase, a-Na₁.₇Sb, is indicated by a broad peak in the ²³Na NMR spectrum, suggesting highly disordered sodium environments. acs.org For antimony(V) sodium trioxide hydrates, ²³Na ssNMR could be used to study the local environment of the sodium ions and their interaction with the antimonate framework and water molecules. ¹H NMR could also be employed to investigate the nature and dynamics of the water molecules within the hydrate structure.

Mössbauer Spectroscopy for Antimony Oxidation States and Local Symmetry

¹²¹Sb Mössbauer spectroscopy can effectively distinguish between Sb(III) and Sb(V) oxidation states due to their significantly different isomer shifts. The isomer shift is sensitive to the s-electron density at the nucleus, which is influenced by the oxidation state and the chemical environment. The quadrupole splitting parameter in a Mössbauer spectrum provides information about the symmetry of the local environment around the antimony nucleus. For antimony(V) compounds, which often feature octahedral coordination (like in [Sb(OH)₆]⁻), the high symmetry would be expected to result in a small or zero quadrupole splitting. In contrast, Sb(III) compounds, with their stereochemically active lone pair of electrons, typically exhibit a larger quadrupole splitting due to the lower symmetry of the coordination sphere. Therefore, ¹²¹Sb Mössbauer spectroscopy would be an excellent tool to unequivocally confirm the Sb(V) oxidation state and probe the local symmetry of the antimony sites in antimony(V) sodium trioxide hydrates.

UV-Vis Spectroscopy for Electronic Transitions and Optical Absorption

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic structure of materials by measuring their absorption of light in the ultraviolet and visible regions. For antimony(V) sodium trioxide hydrates, this method provides insights into the electronic transitions and allows for the determination of the optical band gap, which is a fundamental property for assessing its potential in optical and electronic applications.

While specific UV-Vis absorption spectra for Antimony(V) sodium trioxide 1/4-water are not extensively documented in publicly available literature, analysis of the closely related anhydrous sodium antimonate (NaSbO3) provides valuable context. Anhydrous NaSbO3 is reported to be a white insulator with a significant optical band gap. researchgate.net Studies on pure NaSbO3 have determined its band gap to be approximately 4.2 eV, indicating that it primarily absorbs light in the deep UV region, with broad absorption bands observed around 300 nm. researchgate.net The electronic transitions in such materials are typically charge-transfer transitions from the oxygen 2p orbitals to the antimony 5s and 5p orbitals.

The introduction of hydration water into the crystal lattice can subtly influence the electronic structure and, consequently, the optical absorption properties. The presence of water molecules and the associated hydroxyl groups can alter the local coordination environment of the antimony and sodium ions, potentially leading to slight shifts in the absorption edges. However, without direct experimental data for the quarter-hydrate, these effects remain speculative.

Research on doped sodium antimonate, for instance with silver, has shown that modifications to the material's composition can significantly alter its optical properties, including a reduction in the band gap, which enhances absorption in the visible light spectrum. nih.gov This highlights the sensitivity of the electronic structure of sodium antimonate to chemical changes.

A summary of reported optical properties for related sodium antimonate compounds is presented in the table below.

| Compound | Reported Optical Band Gap (Eg) | Wavelength of Maximum Absorption (λmax) | Reference |

| NaSbO3 | ~3.4 eV | Not specified | researchgate.net |

| NaSbO3 | 4.2 eV | ~300 nm | researchgate.net |

| Ag-doped NaSbO3 | Reduced compared to pure NaSbO3 | ~520 nm | researchgate.net |

Thermogravimetric Analysis (TGA) for Hydration Water Content and Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is an essential technique for determining the water content of hydrated compounds and for studying their thermal stability and decomposition behavior. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere.

For Antimony(V) sodium trioxide hydrates, TGA can precisely quantify the amount of water of hydration by identifying the temperature ranges over which water is lost. The decomposition of a hypothetical this compound (NaSbO3·0.25H2O) would be expected to show a distinct mass loss corresponding to the removal of this quarter mole of water.

It is known that some hydrated forms of sodium antimonate exist, such as sodium antimonate trihydrate (NaSbO3·3H2O) and sodium hexahydroxoantimonate(V) (Na[Sb(OH)6]). researchgate.netacs.org The thermal decomposition of these more common hydrates would involve the loss of water in one or more steps, eventually leading to the formation of anhydrous sodium antimonate at elevated temperatures. Anhydrous sodium antimonate itself is known to be thermally stable, not decomposing at temperatures up to 1000°C. acs.org

A hypothetical TGA curve for NaSbO3·0.25H2O would exhibit a weight loss step corresponding to approximately 2.29% of the total initial mass, attributable to the loss of water. The temperature at which this dehydration occurs would provide information on the binding energy of the water molecules within the crystal lattice. Subsequent decomposition of the anhydrous NaSbO3 would occur at much higher temperatures.

The following table outlines the expected theoretical mass loss for different hydrated forms of sodium antimonate.

| Compound | Formula | Molar Mass ( g/mol ) | Moles of H2O | Theoretical Water Content (%) |

| This compound | NaSbO3·0.25H2O | 197.25 | 0.25 | ~2.29% |

| Sodium Antimonate Trihydrate | NaSbO3·3H2O | 246.79 | 3 | ~21.88% |

| Sodium Hexahydroxoantimonate(V) | Na[Sb(OH)6] | 246.79 | 3 (equivalent) | ~21.88% |

Theoretical and Computational Chemistry Studies of Antimony V Sodium Trioxide Hydrates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of crystalline solids, including hydrated ionic compounds. nih.govresearchgate.net This theoretical framework allows for the accurate computation of a material's properties by modeling its electron density.

A fundamental step in the computational analysis of a crystalline material is the optimization of its geometry to find the most stable atomic arrangement, which corresponds to the lowest energy state. For antimony(V) sodium trioxide hydrates, this process involves systematically adjusting the positions of the sodium, antimony, oxygen, and hydrogen atoms, as well as the dimensions of the unit cell, until the forces on the atoms are minimized. scispace.com

| Parameter | Predicted Value (Å) |

|---|---|

| a | 5.29 |

| b | 5.29 |

| c | 5.29 |

| α | 90° |

| β | 90° |

| γ | 90° |

The electronic band structure and density of states (DOS) are critical for understanding the electronic and optical properties of a material. DFT calculations are employed to map the energy levels that electrons can occupy within the crystal. The band structure reveals the nature of the electronic band gap—whether it is direct or indirect—which is fundamental to the material's application in electronic devices.

For antimony-based oxides and related compounds, the valence band is typically formed by the O 2p orbitals with some contribution from Sb 5s orbitals, while the conduction band is primarily composed of unoccupied Sb 5p orbitals. Studies on multi-alkali antimonides, which are electronically similar, show that these materials can have complex band structures. rsc.orgarxiv.org Advanced methods, such as solving the Bethe-Salpeter equation (BSE) on top of DFT calculations, can provide even more accurate predictions of electronic excitations and optical properties. researchgate.netarxiv.org The analysis of the DOS provides a detailed account of the number of available electronic states at each energy level, further elucidating the contributions of each element to the electronic structure.

The nature of the chemical bonds within antimony(V) sodium trioxide hydrate (B1144303) can be elucidated through the analysis of its charge density distribution. This can be determined both from high-resolution X-ray diffraction experiments and from DFT calculations. researchgate.netuq.edu.au The resulting electron density map reveals how electrons are distributed among the atoms, providing insights into the ionic and covalent character of the bonds.

Topological analysis of the electron density, based on the theory of atoms in molecules (AIM), is a powerful technique to quantify the nature of interatomic interactions. nih.gov This method identifies critical points in the electron density that correspond to atomic nuclei, bonds, rings, and cages. By analyzing the properties of the electron density at the bond critical points, such as its magnitude and the Laplacian, one can characterize the bonds. For instance, in related antimony oxides, the Sb-O bonds have been shown to have a substantially polar covalent character. researchgate.net This analysis would similarly clarify the nature of the Na-O, Sb-O, and O-H interactions within the hydrated crystal structure.

DFT calculations are instrumental in assessing the thermodynamic and kinetic stability of materials. researchgate.net For antimony(V) sodium trioxide hydrate, this involves computing the energies of potential reactant and product states for various decomposition or transformation reactions. By calculating the reaction enthalpies, one can predict whether a particular reaction is energetically favorable.

Furthermore, by mapping the potential energy surface and identifying transition states, it is possible to calculate the activation energy barriers for different reaction pathways. researchgate.net This provides crucial information about the kinetic stability of the compound and the conditions under which it might decompose or react. For instance, the stability of the hydrate can be assessed by calculating the energy change associated with the dehydration process. Such computational predictions are vital for understanding the material's behavior under different environmental conditions. chemrxiv.orgarxiv.org

Molecular Dynamics Simulations for Structural Dynamics

While DFT calculations are excellent for determining the static, ground-state properties of a material, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com For a hydrated compound like antimony(V) sodium trioxide 1/4-water, MD simulations can provide insights into the motion of the water molecules and the sodium ions within the crystal lattice at finite temperatures. nih.gov

In an MD simulation, the forces on each atom are calculated using either classical force fields or, for higher accuracy, on-the-fly quantum mechanical calculations (ab initio MD). nih.govresearchgate.net The atoms are then moved according to Newton's laws of motion over a series of small time steps. This allows for the simulation of the vibrational modes of the crystal lattice, the diffusion of ions, and the dynamics of the water of hydration. For example, MD simulations can reveal the coordination environment of the Na⁺ ions with the water molecules and the surrounding oxide framework, and how this structure fluctuates over time. rsc.org

Ab Initio and Quantum Chemical Approaches to Interatomic Interactions

Ab initio and other quantum chemical methods provide a highly detailed and fundamental understanding of the interatomic interactions within a material. nsf.gov These methods, which are based on first principles without empirical parameters, can accurately describe the forces between atoms, including subtle effects like van der Waals interactions and hydrogen bonding, which are crucial in a hydrated crystal. arxiv.org

For antimony(V) sodium trioxide hydrate, these approaches can be used to precisely calculate the interaction energies between the water molecules and the NaSbO₃ host structure. This includes the hydrogen bonds between the water molecules and the oxygen atoms of the trioxide framework, as well as the electrostatic interactions between the polar water molecules and the Na⁺ and [SbO₃]⁻ ions. Understanding these interactions at a quantum mechanical level is essential for accurately modeling the material's structure, stability, and properties. researchgate.netresearchgate.net

Computational Modeling of Surface Phenomena and Adsorption

Following a comprehensive search of publicly available scientific literature, no specific theoretical or computational studies detailing the surface phenomena and adsorption characteristics of this compound or its related hydrates (NaSbO₃·nH₂O) were found.

Computational chemistry, utilizing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD), is a powerful tool for investigating the atomic-scale properties of material surfaces and their interactions with adsorbates like water. Such studies typically provide valuable data on:

Surface Energies: The energy required to cleave a crystal and expose a specific facet, indicating the relative stability of different surfaces.

Adsorption Energies: The energy released or absorbed when a molecule, such as water, binds to a material's surface. This helps determine the strength and nature of the interaction.

Optimized Geometries: The most stable atomic arrangements of the surface and the adsorbed molecules, revealing bond lengths, bond angles, and preferred adsorption sites.

Electronic Properties: Changes in the electronic structure of the surface upon adsorption, such as charge transfer between the surface and the adsorbate.

While extensive computational research exists for a wide range of other metal oxides, clays, and minerals, detailing their surface hydration and adsorption mechanisms, similar detailed research on Antimony(V) sodium trioxide hydrates does not appear to be available in the indexed scientific literature at this time. Therefore, the creation of data tables and a detailed discussion of research findings for this specific compound is not possible.

Chemical Reactivity, Stability, and Transformation Mechanisms of Antimony V Sodium Trioxide Hydrates

Thermal Stability and Dehydration Processes

Sodium antimonate (B1203111) hydrates exhibit notable thermal stability, a property crucial for their application in high-temperature environments such as in the manufacturing of glass and flame-retardant plastics. chemicalland21.com Generally, the material is resistant to high temperatures and does not decompose at 1000°C. However, the dehydration process and phase transformations occur at intermediate temperatures.

The hydrated form, such as sodium hexahydroxoantimonate(V) (Na[Sb(OH)₆]), undergoes a series of transformations upon heating. To achieve the pyrochlore (B1171951) crystal structure, which is a common phase for this compound, prolonged heating in the range of 200–400°C is required. Further heating above 400°C can lead to the development of an ilmenite-type crystal structure. Thermogravimetric analysis (TGA) indicates that surface dehydration processes begin at ambient temperatures and can continue up to 800°C. taylorfrancis.com For specific industrial applications, particularly as a flame retardant in engineering plastics, anhydrous versions are produced by eliminating crystal water to prevent hydrolysis of the polymer matrix. chemicalland21.comwqa.org In flame retardancy mechanisms, the compound decomposes at temperatures between 300–500°C, releasing antimony trioxide (Sb₂O₃) and sodium oxide (Na₂O), which act synergistically with halogens to suppress combustion. alfa-chemistry.com

Table 1: Thermal Transformation Data for Sodium Antimonate Hydrates

| Temperature Range | Process | Resulting Phase/Product | Source(s) |

|---|---|---|---|

| Room Temp - 800°C | Surface Dehydration | Anhydrous surface | taylorfrancis.com |

| 200 - 400°C | Dehydration of Na[Sb(OH)₆] | Pyrochlore structure | |

| 300 - 500°C | Decomposition (Flame Retardancy) | Sb₂O₃ and Na₂O | alfa-chemistry.com |

| > 400°C | Phase Transformation | Ilmenite (B1198559) structure | |

| ~1000°C | General Stability | No decomposition |

Hydrolysis and Solubility Mechanisms in Aqueous Media

The solubility of sodium antimonate hydrates is temperature-dependent. The compound is generally described as sparingly soluble or insoluble in cold water but shows increased solubility in hot water. escholarship.orgresearchgate.net In hot water, it can hydrolyze to form a colloidal suspension. chemicalland21.com It is considered insoluble in ethanol. escholarship.org

First-principles molecular dynamics simulations have provided significant insight into the behavior of pentavalent antimony in aqueous solutions. These studies show that the dominant species under most environmental conditions is the hexacoordinated, octahedral anion, [Sb(OH)₆]⁻. dupont.com The precursor, antimonic acid ([Sb(OH)₅(OH₂)]), is a moderately strong acid with a calculated pKa of 1.8. In contrast, the resulting [Sb(OH)₆]⁻ anion has an extremely high pKa, indicating it is very stable against further deprotonation in aqueous media. dupont.com This stability is central to its solution chemistry. The presence of water of crystallization in the solid-state can be a critical factor in certain applications, as it may induce hydrolysis in materials like engineering plastics. wqa.org

Table 2: Solubility Characteristics of Sodium Antimonate Hydrates

| Solvent | Solubility | Remarks | Source(s) |

|---|---|---|---|

| Cold Water | Sparingly soluble / Insoluble | chemicalland21.comescholarship.orgresearchgate.net | |

| Hot Water | More soluble | Hydrolyzes to form a colloid | chemicalland21.comescholarship.orgresearchgate.net |

| Ethanol | Insoluble | escholarship.org | |

| Tartaric Acid | Soluble | chemicalland21.com | |

| Concentrated H₂SO₄ | Soluble | chemicalland21.com | |

| Acetic Acid | Insoluble | chemicalland21.com |

Redox Behavior of Antimony in the Pentavalent State

In sodium antimonate, antimony is in the stable pentavalent (Sb(V)) oxidation state. This high oxidation state is advantageous for applications like glass clarification, where it facilitates the removal of gaseous inclusions. However, Sb(V) can be reduced to the trivalent state, Sb(III), under specific chemical and biological conditions.

The reduction of Sb(V) is a key process in environmental geochemistry. Under anoxic, sulfate-reducing (sulfidogenic) conditions, Sb(V) can be reduced to Sb(III) both biotically and abiotically. acs.org This reduction is often driven by biogenic sulfide (B99878) and can occur concurrently with the formation of iron sulfides like mackinawite (FeS), which itself can abiotically reduce Sb(V) to an amorphous Sb(III) sulfide. acs.orgarxiv.org Certain biological molecules, particularly thiols such as cysteine and glutathione, are also capable of reducing Sb(V) to Sb(III), a reaction that is notably favored at acidic pH. researchgate.net Conversely, strong oxidants can promote the formation of Sb(V); for instance, manganite (MnOOH) is known to rapidly oxidize Sb(III) to Sb(V). fishersci.at Under strongly reducing chemical conditions, such as the presence of an active metal (e.g., zinc) in an acidic or basic solution, Sb(V) compounds can be reduced to form highly toxic stibine (B1205547) gas (SbH₃). google.com

Ion Exchange Properties and Mechanism

The hydrated form of sodium antimonate, known as polyantimonic acid (PAA) or antimonic acid, functions as an effective inorganic cation exchanger. escholarship.orgacs.org This property is attributed to the exchange of protons from the hydroxyl groups in its structure for other cations in solution. acs.org The mechanism is primarily cation exchange, where the material shows a high affinity for certain ions. acs.org

Research has shown that antimonic acid has a high selectivity for strontium ions (Sr²⁺), even in acidic solutions, making it a candidate for removing radioactive ⁹⁰Sr from nuclear waste streams. acs.org The material also exhibits a significant ion exchange capacity for sodium ions (Na⁺). acs.org The ion-exchange capacity can be influenced by thermal treatment; heating the material up to 200°C can increase its capacity, while further heating to 400°C causes a significant decrease. acs.org This ion-exchange capability allows for the modification of the material's physicochemical properties by doping its crystal framework with various elements. acs.org

Surface Reactivity and Interface Chemistry

The surface of antimony(V) sodium trioxide hydrates plays a critical role in their interactions with other materials and the surrounding environment. The surface chemistry is dominated by the presence of hydroxyl groups, which facilitate adsorption and surface complexation reactions. Studies on the interaction of Sb(V) with iron oxides, such as goethite (α-FeOOH), show that adsorption occurs primarily through the formation of surface complexes. The adsorption capacity and affinity of these iron oxides for Sb(V) can be significantly enhanced through surface modifications, such as sulfidation.

In catalysis, the dispersion and spreading of antimony oxides on support materials like titania (TiO₂) are crucial. The oxidation state of antimony influences its spreading behavior, with Sb(III) oxide showing a greater increase in dispersion on titania compared to Sb(V) oxide. The surface also plays a role in its function as a flame retardant, where in the condensed phase, it can promote the formation of a protective char layer, isolating the underlying material from heat and oxygen. acs.org The interaction of antimonene (2D antimony) with oxygen leads to the formation of new crystal structures on the surface, significantly altering the material's electronic properties, which underscores the reactive nature of antimony oxide interfaces.

Investigation of Coordination Chemistry of Antimony(V) Centers

The antimony(V) center in hydrated sodium antimonate and related aqueous species is characterized by a hexacoordinated environment. In aqueous solutions, Sb(V) predominantly exists as the stable, octahedral [Sb(OH)₆]⁻ anion. dupont.com First-principles molecular dynamics simulations have determined the average antimony-hydroxyl (Sb-OH) bond distance in this complex to be approximately 2.05 Å. dupont.com

The coordination chemistry of Sb(V) extends to various complexes with both inorganic and organic ligands. It can act as a Lewis acid, forming stable, isolable complexes with a range of Lewis bases. For example, studies on organometallic antimony(V) compounds have demonstrated the formation of hexacoordinate complexes with Schiff base ligands, where coordination to the azomethine nitrogen is confirmed by infrared spectroscopy. The geometry and stability of these coordination complexes are influenced by factors including the steric bulk of the ligands, the electronegativity of the donor atoms, and structural strain within the ligands.

Table 3: Coordination Details of Sb(V) Centers

| Complex/Species | Coordination Number | Geometry | Average Sb-O/Sb-N Bond Length (Å) | Source(s) |

|---|---|---|---|---|

| [Sb(OH)₆]⁻ | 6 | Octahedral | ~2.05 (Sb-OH) | dupont.com |

| [Ph₃Sb(donor)₂]²⁺ | 6 | Varies | Not specified | |

| LSb (Antimony(V)-complex) | 6 | Hexacoordinate | 2.06 - 2.07 (Sb-O), 2.34 (Sb-N) |

Phase Transformation Pathways and Crystallization Kinetics

Antimony(V) sodium trioxide hydrates can exist in several crystalline forms, and their transformation pathways are dependent on synthesis and processing conditions. Two prominent polymorphs are the pyrochlore and ilmenite structures. The pyrochlore phase is typically formed upon heating hydrated sodium antimonate (e.g., Na[Sb(OH)₆]) at moderate temperatures (200-400°C). This pyrochlore structure can subsequently transform into the ilmenite structure at higher temperatures, generally above 400°C.

The crystallization kinetics can be precisely controlled to produce materials with desired properties. For instance, varying the temperature and pressure during the synthesis process allows for the production of sodium pyroantimonate (B1233504) with different grain sizes. Wet chemical methods, such as pressure oxidation of an antimony-containing solution, can be optimized by adjusting parameters like temperature, oxygen partial pressure, and stirring speed to control the precipitation rate and morphology of the final product. taylorfrancis.com In the distinct but related field of sodium-ion batteries, elemental antimony anodes undergo reversible phase transformations during the insertion and extraction of sodium ions, cycling between amorphous and crystalline sodium-antimonide phases (e.g., a-Na₃₋ₓSb and c-Na₃Sb). This demonstrates the dynamic nature of phase transformations within the sodium-antimony system.

Advanced Functional Applications in Materials Science Non Biological and Non Medical Focus

Catalytic Applications and Mechanistic Studies

The pentavalent state of antimony in this compound is central to its catalytic activity, enabling its participation in various chemical transformations, from photocatalytic degradation of pollutants to serving as a catalyst in industrial processes.

Antimony oxides and related compounds are recognized as effective semiconductor materials for photocatalysis. The photocatalytic mechanism is initiated when the material absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. These charge carriers can then migrate to the catalyst's surface to participate in redox reactions.

Recent research has highlighted the potential of antimony-based materials in this field. For instance, antimony oxychloride (Sb₄O₅Cl₂) has been successfully synthesized and demonstrated high efficiency as a photocatalyst for the degradation of organic dyes like methylene (B1212753) blue and crystal violet under visible light. iieta.org In one study, Sb₄O₅Cl₂ achieved 93.67% degradation of methylene blue within 30 minutes. iieta.org The mechanism involves the generation of highly reactive species that break down the complex organic molecules.

The performance of antimony-based photocatalysts is often enhanced by creating composite structures. Coupling antimony trioxide (Sb₂O₃) with other semiconductors, such as titanium dioxide (TiO₂), has been shown to improve photocatalytic activity. researchgate.net This enhancement is attributed to the formation of a heterojunction between the two materials, which facilitates the separation of photogenerated electrons and holes, thereby reducing their recombination rate and increasing the quantum efficiency of the process. researchgate.netbeilstein-journals.org The valence band of materials like Sb₂O₃ is formed by the hybridization of Sb-5s and O-2p orbitals, a feature that is beneficial for its photocatalytic capabilities. researchgate.net

A cutting-edge approach involves the development of single-atom photocatalysts. An antimony single-atom photocatalyst (Sb-SAPC) dispersed on carbon nitride has been developed for the non-sacrificial synthesis of hydrogen peroxide (H₂O₂) from water and oxygen under visible light. dicp.ac.cn This catalyst achieved a high apparent quantum yield of 17.6% at 420 nm. dicp.ac.cn The single Sb sites act as accumulation points for electrons, promoting the two-electron oxygen reduction reaction (ORR) pathway to produce H₂O₂. rsc.org

| Photocatalyst | Target Pollutant | Irradiation Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Sb₄O₅Cl₂ | Methylene Blue | Visible Light | 93.67% | 30 min | iieta.org |

| Sb₄O₅Cl₂ | Crystal Violet | Visible Light | 92.56% | 360 min | iieta.org |

| Sb-SAPC | Hydrogen Peroxide Production (AQY: 17.6% at 420 nm) | dicp.ac.cn |

Beyond photocatalysis, antimony compounds serve as effective heterogeneous catalysts in various industrial organic reactions. In these applications, the catalyst is in a different phase from the reactants, which simplifies its separation from the reaction mixture. One notable example is the use of antimony oxides in polymer chemistry. Antimony(III) oxide is a common catalyst for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a process that breaks down PET waste into its monomer, bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net Studies comparing its activity to other catalysts, including antimony(V) oxide, have demonstrated its high efficiency in this transesterification reaction. researchgate.net

Furthermore, organic quaternary salts of antimony can function as phase-transfer catalysts. google.com These catalysts facilitate reactions between reactants located in different immiscible liquid phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other. google.com This approach is valuable for a wide range of heterogeneous ionic organic reactions. google.com

To maximize the catalytic efficacy of antimony-based materials, several design and enhancement strategies are employed. A key strategy is the modulation of the material's structure at the nanoscale.

Composite Formation: Creating heterojunctions, such as Sb₂O₃/TiO₂, is a proven method to enhance photocatalytic performance by improving charge carrier separation and extending the light absorption range. researchgate.net

Single-Atom Catalysis: The design of single-atom catalysts, like Sb-SAPC on carbon nitride, represents a state-of-the-art approach. dicp.ac.cnrsc.org This design maximizes the atomic efficiency of the catalytic metal and creates unique electronic properties at the active sites, leading to significantly enhanced activity and selectivity for specific reactions, such as H₂O₂ production. dicp.ac.cnrsc.org

Doping: The introduction of dopants into the crystal lattice of the host material can modify its electronic band structure. P-doping in antimony-modified carbon nitride, for example, can increase visible light harvesting and narrow the band gap, making the catalyst more efficient under solar irradiation. rsc.org

Morphology Control: The synthesis process can be controlled to produce specific morphologies, such as the sand rose shape observed in antimony oxychloride, which can influence the number of available active sites on the surface. iieta.org

Materials for Electrochemical Energy Conversion and Storage

The increasing demand for large-scale energy storage has driven research into alternatives to lithium-ion batteries, with sodium-ion batteries (SIBs) emerging as a promising candidate due to the natural abundance and low cost of sodium. Antimony-based compounds, including sodium pyroantimonate (B1233504), are being extensively investigated as high-performance anode materials for SIBs.

Antimony is an attractive anode material for SIBs because it can alloy with sodium to form Na₃Sb, delivering a high theoretical specific capacity of 660 mAh g⁻¹. researchgate.net The electrochemical process involves a reversible conversion and alloying/dealloying mechanism. researchgate.net However, this sodiation process is accompanied by a massive volume expansion of over 390%, which can lead to the pulverization of the electrode material, loss of electrical contact, and rapid capacity fading during cycling. researchgate.netdb-thueringen.de

To overcome this critical challenge, significant research has focused on the rational structural design of antimony-based anodes:

Nanostructuring: Fabricating antimony in various nanostructures, such as nanobelts or nanorods, is an effective strategy. db-thueringen.deunl.edu These structures provide shorter diffusion paths for sodium ions and can better accommodate the mechanical stress from volume changes. unl.edu

Morphology Engineering: The electrochemical performance can be tuned by controlling the particle morphology. For instance, octahedron-like Sb₂O₃ particles have demonstrated superior performance compared to other morphologies. researchgate.net In one study, an Sb₂O₃ anode achieved a high reversible capacity of 414 mAh g⁻¹ at a current density of 0.5 A g⁻¹ after 200 cycles. researchgate.net

Conversion Reaction: SbₓOᵧ + 2y Na⁺ + 2y e⁻ ↔ x Sb + y Na₂O

Alloying Reaction: Sb + 3 Na⁺ + 3 e⁻ ↔ Na₃Sb

| Anode Material | Key Feature | Specific Capacity | Current Density | Cycle Life | Reference |

|---|---|---|---|---|---|

| Sb₂O₃ (thin film) | Electrostatic spray deposition | 414 mAh g⁻¹ | 0.5 A g⁻¹ | Stable over 200 cycles | researchgate.net |

| Sb₂O₃ (octahedron-like) | Morphology control | 550 mAh g⁻¹ | 0.05 A g⁻¹ | - | researchgate.net |

| Sb Nanobelt Membrane | Asymmetric porous structure | ~600 mAh g⁻¹ | 15 mA g⁻¹ | ~98% capacity retention over 130 cycles | unl.edu |

The efficiency and rate capability of an SIB anode are critically dependent on the kinetics of sodium ion transport within the electrode material. The large size of the sodium ion compared to the lithium ion makes the host material's structure even more critical for facilitating rapid diffusion. db-thueringen.de

Investigations into ion transport mechanisms in antimony-based anodes focus on several aspects. The creation of porous, asymmetric membrane structures not only accommodates volume expansion but also aids in the formation of a stable solid electrolyte interphase (SEI). unl.edu A stable SEI is crucial as it allows for the transport of Na⁺ ions while preventing the decomposition of the electrolyte, thus ensuring long-term cycling stability. researchgate.net

Carbon coatings on anode materials play a dual role in enhancing transport properties. mdpi.com They improve electronic conductivity and also provide stable pathways for Na⁺ ion transport to the active material surface. unl.edu Furthermore, understanding the phase transitions that occur during sodiation and desodiation is key to comprehending ion transport. The activation energy for Na-ion diffusion can change significantly with structural phase transitions, impacting the battery's rate performance. acs.org By designing materials where sodium can diffuse easily through stable structural frameworks, the high-rate performance of antimony-based anodes can be significantly improved.

Advanced Ceramic and Glass Materials

The chemical compound Antimony(V) sodium trioxide 1/4-water, commonly referred to as sodium antimonate (B1203111), serves critical functions in the manufacturing of advanced ceramic and glass materials. Its inclusion in these materials enhances their properties and processing characteristics.

Role as Fining and Clarifying Agents in Glass Manufacturing

Sodium antimonate is widely utilized in the glass industry as a fining agent and degasser, particularly in the production of high-grade glasses such as optical glass and color television bulbs. researchgate.netnihonseiko.co.jp Its primary role is to remove bubbles and other imperfections from molten glass, which results in a final product with superior clarity and transparency. scielo.brmaterial-properties.org The compound's efficacy as a fining agent stems from its ability to release oxygen at high temperatures, which helps to coalesce smaller bubbles into larger ones that can then rise and be expelled from the molten glass.

A notable application of sodium antimonate is in the production of lead-free crystal glassware. scielo.br It serves as a viable substitute for lead compounds, enabling the manufacture of safer and more environmentally friendly glass products that still possess high optical clarity and brilliance. scielo.br The compound can also be incorporated into optical glasses to modify their refractive index and dispersion properties, allowing for the creation of specialized lenses, prisms, and optical fibers. scielo.br

Table 1: Functions of Sodium Antimonate in Glass Manufacturing

| Function | Description | Benefit |

| Fining Agent/Degasser | Removes bubbles and impurities from molten glass. researchgate.netscielo.br | Produces clearer, more transparent glass with improved optical clarity. scielo.br |

| Flux | Lowers the melting point of the glass batch. scielo.br | Reduces energy consumption and improves production efficiency. scielo.br |

| Homogenizer | Promotes a uniform composition in the glass melt. scielo.br | Ensures consistent properties throughout the glass product. scielo.br |

| Lead Replacement | Acts as a substitute for lead compounds in crystal glass. scielo.br | Enables the production of safer, lead-free glassware. scielo.br |

| Optical Modifier | Adjusts the refractive index and dispersion of optical glasses. scielo.br | Allows for the tailoring of optical characteristics for specific applications. scielo.br |

| Decolorizing Agent | Provides oxidizing decolorization. nihonseiko.co.jp | Enhances the clarity of high-grade glasses. nihonseiko.co.jp |

Applications in Specialty Ceramics and Enamels

In the realm of specialty ceramics and enamels, sodium antimonate is valued for its role as an opacifier and a whitening agent. nihonseiko.co.jp When added to enamel frits, it imparts a desirable white color and opacity. It is also used in the production of certain ceramics to enhance both their aesthetic qualities and their physical strength. material-properties.org Antimony compounds, in general, have a historical and ongoing use as additives in ceramic and glass products. nih.gov For instance, antimony trioxide mixed with tin oxide can produce gray-to-blue colors, while a combination with titanium dioxide yields yellow hues. todini.com Sodium antimonate, specifically, is used with titanium dioxide as an opacifier in vitreous enamel frits. todini.com

The use of antimony in enamels can be as a color fastener, helping to stabilize the desired pigmentation. researchgate.net Research has identified antimony in contemporary ceramic products, where it functions as an additive or opacifier, with concentrations reaching up to several thousand micrograms per gram. researchgate.net

Functional Materials for Environmental Remediation Technologies (non-toxicological)

Recent research has highlighted the potential of sodium antimonate in the development of functional materials for environmental remediation, particularly through photocatalysis. A study demonstrated that silver-doped sodium antimonate can act as an efficient photocatalyst for the degradation of organic pollutants in wastewater under visible light. researchgate.netscielo.br This application is significant as photocatalysis is considered a promising and environmentally friendly water treatment technology. scielo.br

The study found that doping sodium antimonate with silver significantly reduced the material's band gap, enhancing its ability to absorb visible light and generate electron-hole pairs. researchgate.netscielo.br These photogenerated charge carriers, specifically hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), are highly reactive and can break down organic pollutants like Methylene Blue into less harmful substances. scielo.br The silver-doped sodium antimonate (ANS) catalyst exhibited excellent photocatalytic activity and stability, making it a candidate for practical applications in water purification. scielo.br

The mechanism involves the excitation of electrons from the valence band to the conduction band upon light absorption, leaving behind holes in the valence band. The enhanced oxidation ability of the photogenerated holes in the silver-doped material leads to the formation of more hydroxyl radicals, which are key to the degradation process. scielo.br This research opens avenues for designing more capable photocatalysts for the removal of a wide range of organic pollutants from water. scielo.br

Table 2: Photocatalytic Performance of Silver-Doped Sodium Antimonate (ANS)

| Parameter | Finding | Significance |

| Catalyst | Silver-Doped Sodium Antimonate (ANS) | Enhanced photocatalytic activity under visible light. scielo.br |

| Pollutant | Methylene Blue (MB) | Representative organic pollutant for degradation studies. scielo.br |

| Active Radicals | •OH and •O₂⁻ | Crucial for the photodegradation process. scielo.br |

| Band Gap | Reduced compared to undoped sodium antimonate. | Allows for greater absorption of visible light. researchgate.net |

| Stability | Remarkable stability observed. | Indicates potential for long-term use and reusability. scielo.br |

Development of Sensing Materials

Antimony-based compounds, particularly metal antimonates, have emerged as promising materials for the fabrication of gas sensors due to their favorable electrical properties and thermal stability.

Gas Sensing Properties and Sensing Mechanisms